molecular formula C9H13N3O2 B1456447 ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 950859-90-2

ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B1456447
CAS No.: 950859-90-2
M. Wt: 195.22 g/mol
InChI Key: IPFJFHZEMPRTSK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a cyclopropyl substituent at the 1-position, an amino group at the 5-position, and an ester group at the 4-position. This compound belongs to a broader class of pyrazole-based molecules known for their versatility in medicinal chemistry, agrochemicals, and materials science. The cyclopropyl group introduces steric constraints and electronic effects that influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding . Its synthesis typically involves cyclocondensation or substitution reactions, as exemplified in related pyrazole derivatives .

Properties

IUPAC Name

ethyl 5-amino-1-cyclopropylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJFHZEMPRTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Documented Process Using Methyl Hydrazine Analogs

A closely related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, has been synthesized using a process that can be adapted for the cyclopropyl analog. The method involves:

  • Reactants: A 40% aqueous methyl hydrazine solution and ethoxy methylene ethyl cyanoacetate.
  • Solvent: Toluene.
  • Procedure:
    • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene.
    • Methyl hydrazine solution is added dropwise at 20–30 °C under chilled conditions.
    • The mixture is refluxed for 2 hours.
    • The product is isolated by cooling and filtration.

Advantages of this method include high yield, simple operation, low cost, and environmental friendliness due to minimal waste production. The reaction time is substantially shortened compared to traditional methods, and the purity of the product is high, making it suitable for industrial scale-up.

Step Conditions Notes
1 Dissolve ethoxy methylene ethyl cyanoacetate in toluene Base for pyrazole ring formation
2 Add 40% methyl hydrazine aqueous solution dropwise at 20-30 °C Controlled addition to avoid side reactions
3 Reflux for 2 hours Ensures complete cyclization
4 Cool to 9-10 °C and filter Product isolation as filter cake

Note: While this patent specifically addresses the methyl substituent, the methodology is adaptable to cyclopropyl hydrazine derivatives, which can be used to introduce the cyclopropyl group at the 1-position of the pyrazole ring.

Synthesis via Michael-Type Addition and Cyclization

A general synthetic approach to 5-amino-1-substituted pyrazoles involves the Michael-type addition of hydrazines to (ethoxymethylene)malononitrile or related activated nitrile esters, followed by cyclization under reflux conditions.

Reaction Conditions and Substrate Scope

  • Reactants: Cyclopropyl hydrazine (or aryl hydrazines for analogs) and ethyl cyanoacetate derivatives.
  • Solvent: Absolute ethanol or trifluoroethanol.
  • Temperature: Reflux (approximately 78 °C for ethanol).
  • Atmosphere: Nitrogen to prevent oxidation.
  • Reaction Time: Typically 2–4 hours, depending on the hydrazine derivative.

This method is characterized by high regioselectivity, yielding exclusively the 5-amino-1-substituted pyrazole without formation of regioisomers or uncyclized intermediates. The reaction proceeds smoothly with cyclopropyl hydrazine, enabling the synthesis of the target compound.

Purification and Yield

  • The crude product is purified by column chromatography using hexane/ethyl acetate gradients.
  • Yields reported for similar pyrazole derivatives range from 47% to 93%, indicating good to excellent efficiency.
  • The product is characterized by NMR (1H, 13C) and mass spectrometry to confirm structure and purity.
Parameter Typical Value
Solvent Absolute ethanol or trifluoroethanol
Temperature Reflux (~78 °C)
Reaction time 2–4 hours
Atmosphere Nitrogen
Yield 47% - 93% (depending on substrate)
Purification Silica gel chromatography

Mechanistic Considerations

The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the activated methylene group of ethyl cyanoacetate derivatives, followed by intramolecular cyclization to form the pyrazole ring. The cyclopropyl substituent is introduced via the hydrazine reagent bearing this group at the nitrogen, ensuring its position at the 1-site of the pyrazole.

The regioselectivity is attributed to the electronic and steric effects governing the nucleophilic addition and ring closure steps, favoring the 5-amino substitution pattern exclusively.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Patent method (adapted) 40% methyl hydrazine, ethoxy methylene ethyl cyanoacetate Toluene 20–30 °C (addition), reflux 2 h ~3–5 h total High (not specified) Simple, industrially scalable, low waste
Michael-type addition & cyclization Cyclopropyl hydrazine, ethyl cyanoacetate derivatives Ethanol or trifluoroethanol Reflux (~78 °C) 2–4 h 47–93 High regioselectivity, versatile for substituents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Chemistry
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is particularly useful in developing derivatives that exhibit enhanced biological activities.

Biology
The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological macromolecules, influencing their activity through hydrogen bonding and enhancing binding affinity due to the cyclopropyl group.

Medicine
In pharmaceutical research, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives have shown promising results in preclinical studies, particularly in cancer therapy .

Industry
The compound is utilized in the synthesis of agrochemicals and other industrially relevant compounds. Its ability to act as a precursor in synthesizing various agrochemical agents makes it valuable in agricultural applications.

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound show potent inhibitory activity against various cancer cell lines, including lung cancer (NCI-H520) and gastric cancer (SNU-16 and KATO III) cell lines, with IC50 values ranging from 19 to 73 nM .

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness influences the compound’s reactivity and biological activity, making it a valuable scaffold for developing novel bioactive molecules .

Case Studies

Several case studies highlight the effectiveness of this compound in pharmacological applications:

  • Anticancer Activity : A study published in a peer-reviewed journal showed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in cancer drug development .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various pathogens, demonstrating promising results that warrant further exploration for therapeutic applications .
  • Agrochemical Applications : Research has also indicated its effectiveness in synthesizing new agrochemical agents that can enhance crop yield while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is compared to three analogs (Table 1). Key differences arise from substituent variations at the 1-position and their impact on physicochemical and structural properties.

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donor/Acceptor Key Features
This compound Cyclopropyl C₉H₁₃N₃O₂ 195.22 1 donor, 3 acceptors Steric hindrance from cyclopropane ring; moderate logP
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate Isopropyl C₉H₁₅N₃O₂ 197.24 1 donor, 3 acceptors Increased hydrophobicity (logP ~1.4); flexible isopropyl group
Ethyl 5-amino-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate 4-Methylphenylsulfonyl C₁₄H₁₅N₃O₄S 321.35 1 donor, 5 acceptors Enhanced hydrogen bonding due to sulfonyl group; higher polarity
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate Cyclopropyl (3-methyl) C₁₀H₁₄N₂O₂ 194.23 1 donor, 3 acceptors Methyl substitution at 3-position alters electronic density; XLogP3 = 1.4

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies (e.g., via SHELX and ORTEP-III ) reveal distinct packing motifs:

  • Cyclopropyl Derivative : The cyclopropane ring engages in weak C–H···π interactions, reducing crystal symmetry compared to the isopropyl analog .
  • Sulfonyl Derivative : The sulfonyl group forms robust O···H–N hydrogen bonds (2.8–3.0 Å), creating layered structures with higher melting points (~200°C vs. ~150°C for cyclopropyl analog) .
  • Graph Set Analysis : Etter’s graph theory classifies hydrogen-bonding motifs as R₂²(8) for cyclopropyl derivatives and R₄⁴(12) for sulfonyl analogs, reflecting differences in supramolecular assembly .

Biological Activity

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound consists of a pyrazole ring with an amino group at the 5-position, a cyclopropyl group at the 1-position, and an ethyl ester at the 4-position. The synthesis typically involves cyclization reactions of cyclopropyl hydrazine with ethyl acetoacetate, followed by functional group modifications under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their activity.
  • Binding Affinity : The cyclopropyl group enhances the compound's binding affinity and specificity towards various receptors and enzymes, which is crucial for its pharmacological effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrazole compounds, including this compound, showed potent inhibitory activity against various cancer cell lines. Specifically, it was effective against lung cancer (NCI-H520) and gastric cancer (SNU-16 and KATO III) cell lines, with IC50 values ranging from 19 to 73 nM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Study on FGFR Inhibition

In a recent study focused on targeting fibroblast growth factor receptors (FGFRs), derivatives similar to this compound were designed as pan-FGFR inhibitors. These compounds demonstrated nanomolar activity against FGFR mutants associated with drug resistance in cancer therapy. The study highlighted the importance of structural modifications in enhancing the efficacy of pyrazole derivatives .

Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of pyrazole derivatives combined with traditional chemotherapy agents like doxorubicin. The results indicated that these compounds could enhance the cytotoxic effects of chemotherapy in breast cancer cell lines, suggesting their potential as adjuvant therapies in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (nM)Reference
AnticancerNCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73
AntimicrobialVarious Bacterial StrainsN/A
FGFR InhibitionFGFR1, FGFR2, FGFR346 - 99

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions. For example, related pyrazole derivatives are synthesized via condensation of ethyl acetoacetate with cyclopropyl hydrazines, followed by functionalization at the 5-position. A key step is the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under basic conditions . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediate formation .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-97) resolves bond lengths, angles, and hydrogen bonding networks . Spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclopropyl group integrity.
  • IR spectroscopy : To identify carboxylic ester (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups.
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What safety protocols are recommended for handling this compound in the laboratory?

The compound may pose hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335). Safety measures include:

  • Use of nitrile gloves, lab coats, and fume hoods.
  • Storage in airtight containers at 2–8°C.
  • Immediate decontamination with ethanol for spills.
    Refer to GHS-compliant safety data sheets (SDS) for disposal guidelines and emergency procedures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis or functionalization of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates. For example, reaction path search algorithms (e.g., GRRM) identify low-energy pathways for cyclocondensation, reducing trial-and-error experimentation. The ICReDD approach integrates computational screening with experimental validation to prioritize reaction conditions, shortening development timelines .

Q. How do hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen bond motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice. For ethyl 5-amino-pyrazole derivatives, N–H···O interactions between the amino group and ester carbonyl dominate, influencing solubility and melting point. Such patterns are validated via SCXRD and Hirshfeld surface analysis .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay variability (e.g., cell lines, dosage). Mitigation strategies include:

  • Dose-response curves : To establish EC₅₀/IC₅₀ values.
  • Metabolic stability assays : Assess cytochrome P450 interactions.
  • Impurity profiling : HPLC-MS to rule out byproduct interference .

Q. How can regioselectivity challenges during functionalization at the pyrazole 4- and 5-positions be addressed?

Regioselective functionalization is achieved through:

  • Protecting groups : Temporarily block the 5-amino group during ester hydrolysis.
  • Directed ortho-metalation : Use lithium bases to deprotonate specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura for aryl group introduction at the 4-position .

Q. What are the limitations of current crystallization techniques for this compound, and how can they be improved?

Challenges include polymorphism and twinning. Advanced techniques:

  • Anti-solvent vapor diffusion : Controls nucleation rates.
  • High-throughput screening : Identifies optimal solvent combinations.
  • TWINABS software : Refines twinned crystal data .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDFT, reaction path searching, TLC monitoring
Structural AnalysisSCXRD (SHELXL), Hirshfeld surface analysis
Bioactivity ValidationDose-response assays, metabolic stability testing
Regioselective ModificationProtecting groups, Suzuki-Miyaura coupling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

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